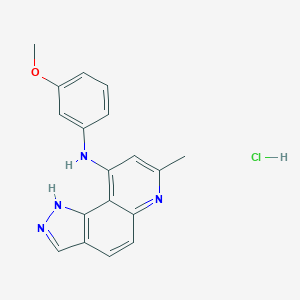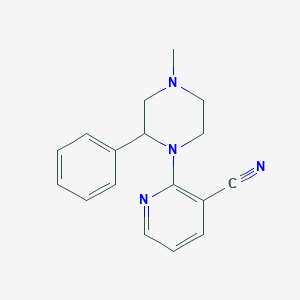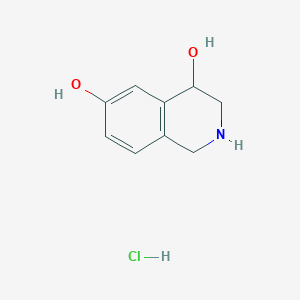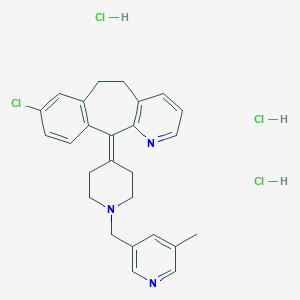
4-Methylumbelliferyl palmitate
Overview
Description
4-Methylumbelliferyl Palmitate is a synthetic ester compound, known for its use as a fluorogenic substrate in biochemical research. It is composed of palmitic acid esterified to 4-methylumbelliferone, a molecule that fluoresces when released. This compound is particularly valuable in studying the activity of lipases and esterases, enzymes responsible for the hydrolysis of ester bonds in lipids .
Scientific Research Applications
4-Methylumbelliferyl Palmitate is widely used in various scientific research fields:
Chemistry:
Enzyme Kinetics: Used to study the kinetics of lipases and esterases by measuring the rate of hydrolysis.
Biology:
Lipid Metabolism: Helps in understanding the role of lipases in lipid metabolism and transport.
Medicine:
Disease Modeling: Utilized in research on lysosomal storage disorders such as Wolman disease and cholesteryl ester storage disease.
Industry:
High-Throughput Screening: Employed in high-throughput screening assays to identify potential enzyme inhibitors.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl palmitate is a subclass of esterases known as lipase , specifically lysosomal acid lipase (LAL) . Lipase is an enzyme that assists in the hydrolysis of fats and plays a significant role in digestion and dietary lipid transport .
Mode of Action
This compound serves as a fluorogenic substrate for lipase . The enzymatic action of lysosomal acid lipase leads to the cleavage of this compound, resulting in the release of a fluorescent moiety . This fluorescence can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the hydrolysis of fats. Lysosomal acid lipase (LAL) is required for the hydrolysis of cholesterol esters, which are then delivered into the lysosome . Deficiencies in LAL are primarily associated with two diseases: cholesteryl ester storage disease (CESD) and Wolman’s disease (WD) .
Pharmacokinetics
It is known that the compound’s fluorescence is influenced by acidity and solvent .
Result of Action
The result of the action of this compound is the release of a fluorescent moiety following the enzymatic cleavage by lipase . This fluorescence can be measured, providing a quantitative assessment of lipase activity .
Action Environment
The action of this compound is influenced by environmental factors such as acidity and solvent . The compound exists mainly as a neutral molecular form in near-neutral aqueous solutions, producing strong fluorescence at 445 nm. In weak alkaline solutions, it exists mainly as an anion form, producing stronger fluorescence at 445 nm .
Safety and Hazards
Future Directions
4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . It has a significant role in digestion and dietary lipid transport , which suggests potential applications in studying these biological processes.
Relevant Papers Several papers have been published on this compound. For instance, one study investigated the mutual miscibility of d,l-dipalmitoylphosphatidylcholine (DPPC) and this compound in a two-dimensional phase monolayer . Another paper discussed the use of this compound as a fluorogenic substrate for acid lipase in human leukocytes .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . Lipase is an enzyme that assists in the hydrolysis of fats . They have a large role in digestion as well as dietary lipid transport . Lysosomal acid lipase (LAL), in particular, is required for the hydrolysis of cholesterol esters which are then delivered into the lysosome .
Cellular Effects
This compound is used as a fluorogenic substrate for lipase found in human leukocytes . The enzymatic action of lysosomal acid lipase leads to the cleavage of this compound, resulting in the release of a fluorescent moiety .
Molecular Mechanism
The mechanism of action involves the enzymatic cleavage of the ester bond in this compound by lipases or esterases, leading to the liberation of the fluorescent 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipase and esterase enzymes . These enzymes hydrolyze the ester bond in this compound, releasing the fluorescent 4-MU .
Transport and Distribution
It is known that lipases and esterases, which interact with this compound, are widely distributed in various tissues and cells .
Subcellular Localization
Given its role as a substrate for lipases and esterases, it is likely that it is localized in the vicinity of these enzymes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylumbelliferyl Palmitate is synthesized through the esterification of 4-methylumbelliferone with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include large-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl Palmitate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. These enzymes cleave the ester bond, releasing 4-methylumbelliferone, which fluoresces under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by lipases or esterases, typically in aqueous buffer solutions.
Fluorescence Measurement: The released 4-methylumbelliferone is measured using fluorescence spectroscopy, with excitation maxima at 320 and 360 nm and emission maxima ranging from 445 to 455 nm.
Major Products:
4-Methylumbelliferone: The fluorescent product released upon hydrolysis.
Palmitic Acid: The fatty acid released alongside 4-methylumbelliferone.
Comparison with Similar Compounds
- 4-Methylumbelliferyl Oleate
- 4-Methylumbelliferyl β-D-glucopyranoside
- 4-Methylumbelliferyl α-D-glucopyranoside
- 4-Methylumbelliferyl Phosphate
Uniqueness: 4-Methylumbelliferyl Palmitate is unique due to its specific use as a substrate for lipases and esterases, making it particularly valuable in studies related to lipid metabolism and enzyme kinetics. Its ability to release a fluorescent product upon hydrolysis allows for real-time monitoring and high-throughput analysis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVFFACWLFRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170225 | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17695-48-6 | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Methylumbelliferyl palmitate (4-MUP) and how is it used in research?
A1: this compound (4-MUP) is a synthetic compound used as a fluorescent substrate to detect and measure the activity of enzymes called lipases and esterases. [, , , , , , ] These enzymes break down fats and other molecules called esters. 4-MUP itself is not fluorescent, but when it is broken down by these enzymes, it releases a fluorescent product called 4-methylumbelliferone (4-MU), which can be easily detected and quantified.
Q2: How does the fluorescence detection of 4-MU work in the context of lipase/esterase activity?
A2: 4-MUP is composed of 4-MU linked to palmitic acid. When a lipase or esterase enzyme cleaves this link, free 4-MU is released. This free 4-MU molecule absorbs ultraviolet light and emits blue light, a phenomenon called fluorescence. By measuring the intensity of this emitted blue light, researchers can determine the amount of 4-MU produced, which directly correlates to the activity of the enzyme being studied. [, ]
Q3: Can you give an example of how 4-MUP has been used to study specific lipases?
A3: Researchers have used 4-MUP to study different types of lipases, including acid lipase. In a study on Wolman's disease, a rare genetic disorder characterized by the deficiency of acid lipase, 4-MUP was used to measure the activity of this enzyme in patient samples. [] The study found significantly reduced acid lipase activity in patients compared to healthy controls, highlighting the diagnostic value of 4-MUP in this context.
Q4: Beyond disease diagnosis, are there other research applications of 4-MUP?
A4: Yes, 4-MUP is also used to study the properties and behavior of lipases and esterases under various conditions. For instance, one study investigated how the presence of organic solvents affects the activity of a lipase from the fungus Rhizomucor miehei using 4-MUP as a substrate. [] The researchers found that certain solvents enhanced the enzyme's activity towards specific substrates, including 4-MUP, showcasing how this compound can help optimize enzyme activity for biotechnological applications.
Q5: How does the structure of 4-MUP relate to its function as a substrate for lipases and esterases?
A5: The structure of 4-MUP is crucial for its role as a substrate. The palmitic acid portion mimics the natural fatty acid substrates that lipases and esterases typically act upon. The ester bond linking 4-MU to palmitic acid is the specific site where these enzymes exert their hydrolytic activity, cleaving the molecule and releasing the fluorescent 4-MU. [, ] This structural similarity to natural substrates makes 4-MUP a valuable tool for studying these enzymes.
Q6: Are there any limitations to using 4-MUP in lipase/esterase research?
A6: While 4-MUP is a widely used and valuable tool, researchers acknowledge that using natural substrates, like radiolabeled cholesterol oleate, might offer higher specificity for certain enzymes, like acid lipase, in prenatal diagnostic contexts. [] This suggests that depending on the specific enzyme and research question, alternative substrates might be considered alongside 4-MUP.
Q7: Is there research on how the structure of 4-MUP could be modified to affect its interaction with lipases and esterases?
A7: While the provided research excerpts don't delve into specific structural modifications of 4-MUP and their effects, this is a common area of investigation in enzyme research. Scientists often synthesize and test variations of substrate molecules like 4-MUP, altering their structure to study how these changes affect enzyme activity, specificity, and binding. [] Such structure-activity relationship (SAR) studies help deepen our understanding of enzyme-substrate interactions and can guide the development of more specific and effective enzyme inhibitors or activators for various applications, ranging from medicine to biotechnology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



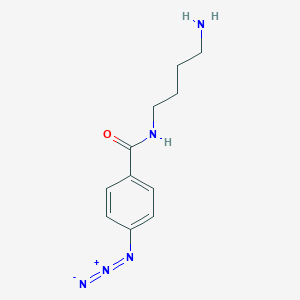
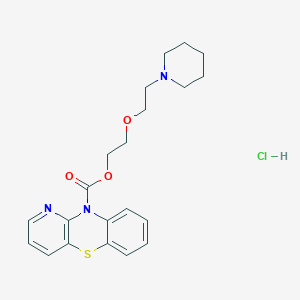
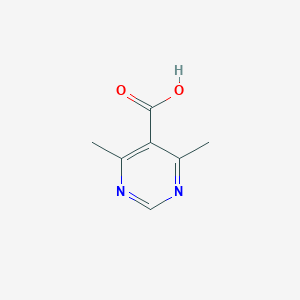
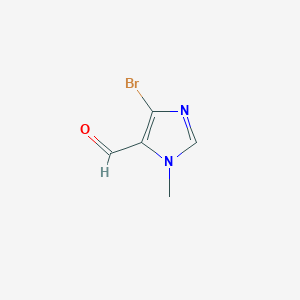

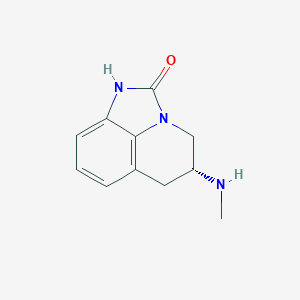
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
